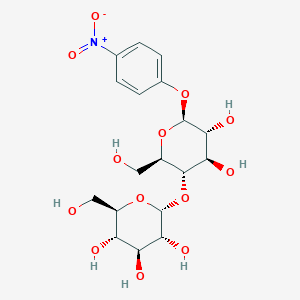
2-Bromo-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylpyridine-3-carbonitrile, commonly referred to as 2B6M2P1T5PPC, is a heterocyclic compound with a variety of applications in scientific research. It is a colorless solid that is soluble in most organic solvents, making it an ideal reagent for laboratory experiments. 2B6M2P1T5PPC has been studied extensively for its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds.
作用機序
The mechanism of action of 2B6M2P1T5PPC is not well understood. However, it is believed to interact with a variety of biological targets, including enzymes, receptors, and transporters. It is thought to act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, it is believed to interact with certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
2B6M2P1T5PPC has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, which are involved in the regulation of inflammation. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins. Furthermore, 2B6M2P1T5PPC has been shown to interact with certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and cognition.
実験室実験の利点と制限
2B6M2P1T5PPC has several advantages for laboratory experiments. It is a colorless solid that is soluble in most organic solvents, making it an ideal reagent for laboratory experiments. It is also highly efficient, with a high yield in most synthesis methods. Additionally, it is relatively inexpensive and easy to obtain.
However, there are some limitations to its use in laboratory experiments. It is not very stable and can be easily degraded by light or air. Additionally, it is toxic and should be handled with care.
将来の方向性
There are several potential future directions for the study of 2B6M2P1T5PPC. First, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in medicinal chemistry and drug discovery. Finally, further research is needed to develop more efficient and cost-effective synthesis methods.
合成法
2B6M2P1T5PPC can be synthesized using a variety of methods. A common method is the reaction of 4-methyl-2-phenyl-1,3-thiazol-5-yl chloroformate with 2-bromo-4-phenylpyridine-3-carbonitrile in the presence of pyridine and triethylamine. The reaction takes place at room temperature and is highly efficient, yielding 2B6M2P1T5PPC in a high yield. Other methods have also been developed, such as the reaction of 2-bromo-4-phenylpyridine-3-carbonitrile with 4-methyl-2-phenyl-1,3-thiazol-5-yl chloride in the presence of potassium carbonate.
科学的研究の応用
2B6M2P1T5PPC has been studied extensively for its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 2-bromo-6-phenyl-4-methyl-1,3-thiazol-5-yl)-4-phenylpyridine-3-carbonitrile. It has also been used as an intermediate in the synthesis of other heterocyclic compounds. Additionally, 2B6M2P1T5PPC has been studied for its potential applications in the fields of medicinal chemistry and drug discovery.
特性
IUPAC Name |
2-bromo-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3S/c1-14-20(27-22(25-14)16-10-6-3-7-11-16)19-12-17(15-8-4-2-5-9-15)18(13-24)21(23)26-19/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHCYJZENOXJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NC(=C(C(=C3)C4=CC=CC=C4)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylpyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2795062.png)
![3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione](/img/structure/B2795063.png)

![Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2795069.png)


![1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2795072.png)
![7,8-dimethoxy-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2795075.png)
![[(E)-[1,3-benzothiazol-2-yl(cyano)methylidene]amino] 2-(4-chlorophenyl)acetate](/img/structure/B2795078.png)

![2-Chloro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]propanamide](/img/structure/B2795080.png)
